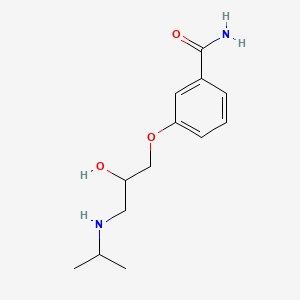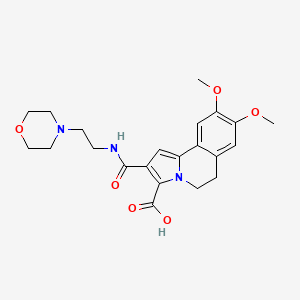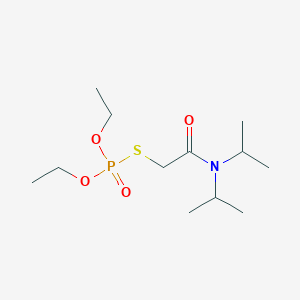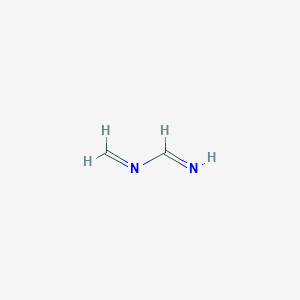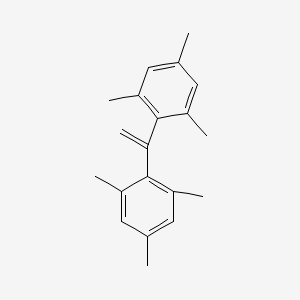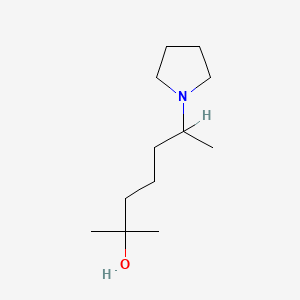![molecular formula C10H7N3O3S B14681636 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- CAS No. 37428-90-3](/img/structure/B14681636.png)
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitrophenyl and thioxo groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazolidinone precursor under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-thioxo-4-imidazolidinone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
科学研究应用
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors, affecting the overall biochemical pathways .
相似化合物的比较
Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea with applications in pharmaceuticals and as a solvent.
4-Imidazolidinone: Similar to the compound but without the nitrophenyl and thioxo groups.
Imidazolones: Oxo derivatives of imidazoline with various biological activities.
Uniqueness
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is unique due to the presence of both nitrophenyl and thioxo groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
37428-90-3 |
|---|---|
分子式 |
C10H7N3O3S |
分子量 |
249.25 g/mol |
IUPAC 名称 |
5-[(4-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-1-3-7(4-2-6)13(15)16/h1-5H,(H2,11,12,14,17) |
InChI 键 |
BVELKCKHIGDJDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
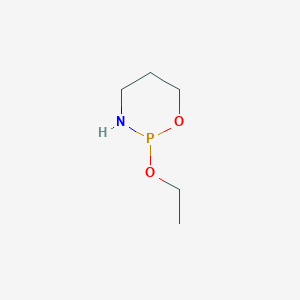
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

